1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid
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Overview
Description
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are widely studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid typically involves the reaction of indole derivatives with dimethylaminoethyl groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists at serotonin receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
1-[2-(Dimethylamino)ethyl]-1H-indole-3-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a carboxylic acid group.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position of the indole ring.
Dimethyltryptamine: A serotonergic hallucinogen with a similar indole structure but different functional groups.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O2/c1-14(2)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
WNNDRPCHXLHBSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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